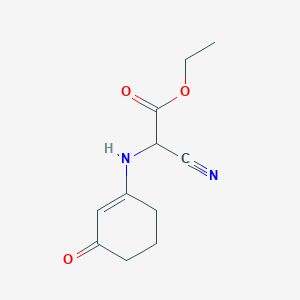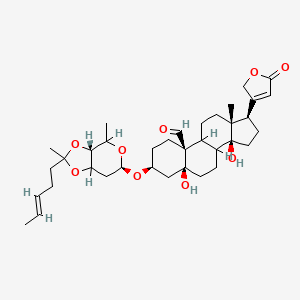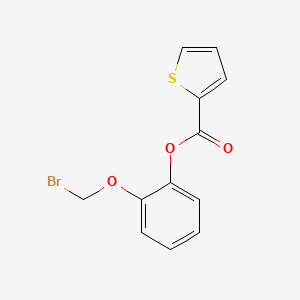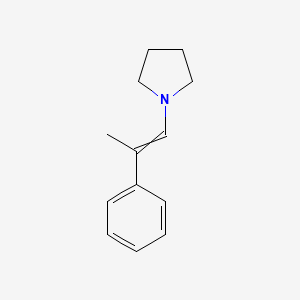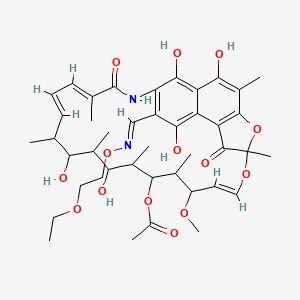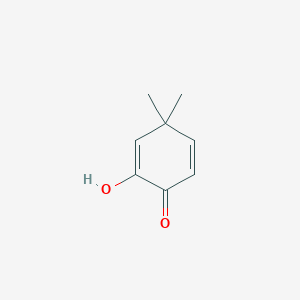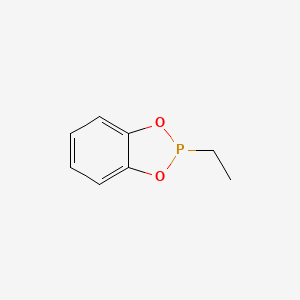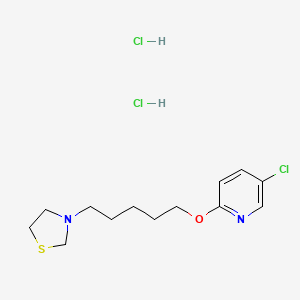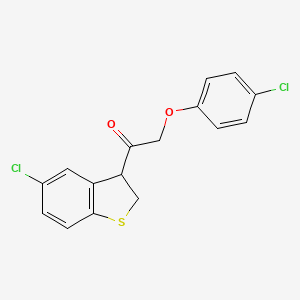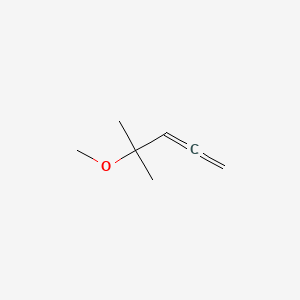
4-Methoxy-4-methyl-1,2-pentadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4-methyl-1,2-pentadiene is an organic compound with the molecular formula C6H10O. It is a type of cumulated diene, characterized by having two double bonds adjacent to each other. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1,2-pentadiene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 4-methoxy-1,2-butadiene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring proper handling and storage of reactive intermediates.
化学反応の分析
Types of Reactions
4-Methoxy-4-methyl-1,2-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where the methoxy group is replaced by other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
4-Methoxy-4-methyl-1,2-pentadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cumulated dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 4-Methoxy-4-methyl-1,2-pentadiene involves its interaction with various molecular targets through its cumulated diene structure. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclic compounds. The electron-rich methoxy group can also influence the reactivity and selectivity of these reactions.
類似化合物との比較
Similar Compounds
1,2-Pentadiene: Another cumulated diene with similar reactivity but lacking the methoxy and methyl substituents.
4-Methyl-1,2-pentadiene: Similar structure but without the methoxy group.
4-Methoxy-1,2-butadiene: Lacks the methyl group but has a similar cumulated diene structure.
Uniqueness
4-Methoxy-4-methyl-1,2-pentadiene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. The methoxy group provides electron-donating effects, enhancing the compound’s nucleophilicity, while the methyl group adds steric hindrance, affecting the compound’s overall reactivity.
特性
CAS番号 |
49833-91-2 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h6H,1H2,2-4H3 |
InChIキー |
OQHWUMXEDBMHKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
